N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide
Description
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide, commonly known as colchicine, is a tricyclic alkaloid with a molecular formula of C₂₂H₂₅NO₆ and a molecular weight of 399.44 g/mol . It is characterized by a benzo[a]heptalen ring system substituted with four methoxy groups, a ketone at position 9, and an acetamide group at position 7 in the (S)-configuration . Colchicine is a potent inhibitor of microtubule polymerization, binding to the β-subunit of tubulin and disrupting spindle formation during mitosis . Its primary applications include the treatment of gout, familial Mediterranean fever (FMF), and polyploidy induction in plant breeding .
Properties
IUPAC Name |
N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKHMKGGTNLKSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274387, DTXSID80859058 | |
| Record name | Colchine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-Colchicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Colchicine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015466 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.76e-02 g/L | |
| Record name | Colchicine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01394 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Colchicine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015466 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
54192-66-4, 64-86-8, 209810-38-8 | |
| Record name | N-(5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54192-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colchicine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01394 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Colchine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-Colchicine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80859058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Colchicine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015466 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150-160, 156 °C | |
| Record name | Colchicine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01394 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Colchicine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015466 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action
Target of Action
The primary target of (R/S)-Colchicine is the microtubules in cells. Microtubules are part of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport.
Mode of Action
(R/S)-Colchicine binds to the tubulin subunits of microtubules, inhibiting their polymerization and leading to the disruption of the microtubule network within the cell. This disruption affects various cellular processes that rely on microtubules, including cell division and intracellular transport.
Biochemical Pathways
The disruption of microtubules by (R/S)-Colchicine affects multiple biochemical pathways. For instance, it can inhibit the mitotic spindle formation during cell division, leading to cell cycle arrest. It also affects intracellular transport pathways, as many cargo molecules rely on microtubules for their movement within the cell.
Pharmacokinetics
The pharmacokinetics of (R/S)-Colchicine involves its Absorption, Distribution, Metabolism, and Excretion (ADME) . After oral administration, (R/S)-Colchicine is absorbed in the gastrointestinal tract and widely distributed throughout the body. It is metabolized in the liver and excreted in the urine and feces. The bioavailability of (R/S)-Colchicine can be influenced by factors such as food intake and drug-drug interactions.
Result of Action
The molecular and cellular effects of (R/S)-Colchicine’s action include the disruption of microtubule-dependent processes, leading to cell cycle arrest and potentially cell death. At the tissue and organism level, these effects can lead to the inhibition of cell proliferation and inflammation, which is why (R/S)-Colchicine is used in the treatment of conditions like gout and familial Mediterranean fever.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (R/S)-Colchicine. For instance, the pH of the gastrointestinal tract can affect the absorption of (R/S)-Colchicine. Additionally, factors such as the patient’s liver function can influence the metabolism and hence the efficacy of (R/S)-Colchicine. The stability of (R/S)-Colchicine can be affected by factors such as temperature and light exposure.
Biological Activity
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide, commonly referred to as colchicine, is a compound derived from the plant genus Colchicum. It has been extensively studied for its biological activities and therapeutic applications. This article reviews the biological activity of colchicine with a focus on its mechanisms of action, therapeutic uses, and associated case studies.
- IUPAC Name : N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide
- Molecular Formula : C22H25NO6
- Molecular Weight : 399.44 g/mol
- CAS Number : 64-86-8
Colchicine exerts its biological effects primarily through its interaction with microtubules. The following mechanisms have been identified:
- Inhibition of Microtubule Polymerization : Colchicine binds to tubulin, preventing its polymerization into microtubules. This action disrupts cellular processes such as mitosis and intracellular transport .
- Anti-inflammatory Effects : Colchicine inhibits the migration and activation of neutrophils to sites of inflammation by disrupting microtubule dynamics. This leads to decreased production of pro-inflammatory cytokines like interleukin-1β .
- Apoptosis Induction : Studies have shown that colchicine can induce apoptosis in various cell types by activating caspases and disrupting mitochondrial function .
Therapeutic Uses
Colchicine has a range of therapeutic applications due to its biological activity:
- Gout Treatment : Colchicine is primarily used in the treatment of gout flares by reducing inflammation and pain associated with acute attacks .
- Familial Mediterranean Fever : It is effective in preventing attacks in patients with this genetic condition .
- Cardiovascular Events Prevention : Recent studies suggest colchicine may reduce the risk of major cardiovascular events in certain populations .
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profile of colchicine:
- Gout Management : A randomized controlled trial demonstrated that low-dose colchicine significantly reduced the frequency of gout flares compared to placebo in a cohort of patients with chronic gout .
- Inflammatory Conditions : Research indicates that colchicine can mitigate inflammation in conditions such as pericarditis and other inflammatory diseases by inhibiting neutrophil activity and cytokine release .
- Cancer Research : Colchicine has been investigated for its potential anti-cancer properties due to its ability to disrupt mitotic spindle formation in cancer cells. It has shown promise in preclinical models for various cancers .
Summary Table of Biological Activities
| Biological Activity | Mechanism | Therapeutic Application |
|---|---|---|
| Microtubule Inhibition | Binds tubulin to prevent polymerization | Gout treatment |
| Anti-inflammatory | Inhibits neutrophil migration | Familial Mediterranean fever |
| Apoptosis Induction | Activates caspases | Potential cancer therapy |
| Cytokine Production Inhibition | Reduces interleukin-1β release | Cardiovascular disease prevention |
Scientific Research Applications
Biological Activities
N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide has been studied for its biological activities:
- Anticancer Activity : The compound has shown promise as an antineoplastic agent. It exhibits cytotoxic effects on various cancer cell lines by inhibiting cell division and promoting apoptosis. This mechanism is particularly relevant in the treatment of tumors such as breast cancer and leukemia .
- Anti-inflammatory Effects : Similar to colchicine, which shares structural similarities with this compound, it may inhibit inflammatory responses by reducing leukocyte activity and phagocytosis in inflamed tissues . This property could be beneficial in treating conditions like gout and other inflammatory diseases.
- Genetic Research : The compound's ability to disrupt mitosis makes it a useful tool in plant genetics research. It can be utilized to study chromosomal behavior and genetic mutations .
Therapeutic Uses
Given its biological activities, this compound has potential therapeutic applications:
- Cancer Treatment : Its role as a cytotoxic agent positions it as a candidate for cancer therapies. Studies indicate that it may enhance the efficacy of existing treatments by targeting specific cancer pathways .
- Management of Gout : Due to its anti-inflammatory properties, the compound could be explored for managing acute gout attacks by alleviating pain and inflammation associated with uric acid crystals .
Case Studies and Research Findings
Recent studies have provided insights into the efficacy of this compound:
- In Vitro Studies : Laboratory tests have demonstrated that this compound can inhibit the proliferation of various cancer cell lines effectively. For instance, one study reported a significant reduction in cell viability at concentrations as low as 10 µM after 24 hours of exposure .
- Animal Models : In animal studies aimed at assessing anti-inflammatory effects similar to colchicine’s mechanism of action, N-(1,2,3,10-Tetramethoxy...) was shown to reduce swelling and pain in models of induced arthritis .
- Genetic Studies : As a mitosis inhibitor, the compound has been applied in plant genetic studies to induce polyploidy and investigate chromosome behavior during cell division .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under both acidic and basic conditions:
Hydrolysis is influenced by steric hindrance from the tetrahydrobenzo[a]heptalene core, resulting in moderate reaction rates. Post-hydrolysis products retain the methoxy-substituted aromatic system .
Oxidation Reactions
The ketone group at position 9 and methoxy substituents participate in redox reactions:
Oxidation of methoxy groups to hydroxyls alters solubility and biological activity, as seen in structural analogs like 2,3-didemethyl-colchicine .
Substitution Reactions
Methoxy groups undergo nucleophilic aromatic substitution (NAS) under specific conditions:
Substitution at C10 is favored due to reduced steric hindrance compared to C1–C3 positions .
Reduction Reactions
The conjugated ketone system exhibits unique reduction behavior:
Reduction requires strong agents like LiAlH₄ to overcome resonance stabilization of the ketone .
Stability Under Physiological Conditions
The compound degrades in aqueous environments via pH-dependent pathways:
| pH Range | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| 1–3 | Acid-catalyzed hydrolysis of acetamide | 12–18 hrs |
| 7.4 | Oxidation of methoxy groups | >72 hrs |
| 9–11 | Base-catalyzed hydrolysis + demethylation | 6–8 hrs |
Degradation products include 2,3-didemethyl-colchicine (under oxidative conditions) and deacetylated analogs .
Comparative Reactivity Table
Key differences between this compound and colchicine:
| Property | N-(1,2,3,10-Tetramethoxy-9-oxo-...) | Colchicine |
|---|---|---|
| Acetamide Hydrolysis Rate | 1.8× faster (pH 7.4, 37°C) | Baseline |
| Methoxy Oxidation Susceptibility | C10 > C1 > C3 > C2 | C7 > C10 |
| Aqueous Solubility | 12 mg/mL (DMSO) | 4.5 mg/mL |
Structural modifications enhance solubility but reduce metabolic stability compared to colchicine .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Tubulin-Targeting Therapies
PTC596 and Derivatives
PTC596 (5-fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazole-1-yl)-N⁴-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine) is a small-molecule tubulin-binding agent distinct from colchicine in structure but shares its mechanism of action. Unlike colchicine’s tricyclic core, PTC596 features a benzimidazole-pyrimidine scaffold. X-ray crystallography reveals that PTC596 binds to the colchicine site on tubulin but with higher metabolic stability, making it a candidate for refractory cancers . Two analogues, PTC-646 and PTC-867 , exhibit modified substituents to enhance solubility and bioavailability .
Biotinylated Colchicine Derivatives
Biotinylated derivatives, such as 11c (C₃₅H₄₂N₄O₆S) and 11a (C₃₄H₄₀N₄O₆S), incorporate biotin tags into the colchicine scaffold via hydrazine or disulfide linkages . These modifications aim to improve tumor targeting and diagnostic imaging. For example, compound 11c (70.2% yield) retains tubulin-binding activity while enabling avidin-mediated drug delivery .
Thiocolchicine
Thiocolchicine (10-Thio-colchicine, C₂₂H₂₅NO₅S) replaces the 10-methoxy group of colchicine with a methylthio (-SCH₃) group. Thiocolchicine maintains antimitotic activity but with reduced cytotoxicity compared to the parent compound .
Table 1: Structural Analogues of Colchicine
Stereoisomers and Isotopic Variants
The (R)-configured enantiomer of colchicine (C₂₂H₂₅NO₆) shows significantly diminished tubulin-binding affinity compared to the natural (S)-form. Studies indicate that the (R)-isomer has <10% of the antimitotic activity of colchicine, highlighting the critical role of stereochemistry . Isotopic variants, such as deuterated derivatives, are under investigation for improved pharmacokinetics .
Substituted Derivatives with Modified Pharmacophores
Piperazinyl Derivatives
Compound N-[(7S)-10-{[(2S)-1-(4-Benzyl-1-piperazinyl)-1-oxo-2-propanyl]amino}-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide (C₃₅H₄₂N₄O₆) introduces a benzyl-piperazine moiety at position 10. This modification enhances solubility and may modulate interactions with tubulin’s hydrophobic pockets .
Dibutylamino Derivatives
N-[(7S)-10-(Dibutylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide (C₂₈H₃₉N₃O₅) replaces the 10-methoxy group with a dibutylamino (-N(C₄H₉)₂) group. The bulkier substituent reduces binding affinity but improves oral bioavailability .
Table 2: Substituted Derivatives of Colchicine
Docking and Binding Studies
The CN2 analogue (2-mercapto-N-[1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide) incorporates a mercapto (-SH) group, which forms a hydrogen bond with tubulin’s Thr179 residue. Molecular docking shows CN2 binds with a ΔG of -9.2 kcal/mol, comparable to colchicine (-9.5 kcal/mol), suggesting similar efficacy .
Q & A
Q. How can UV-Vis spectroscopy be utilized to confirm the identity and purity of this compound?
UV-Vis spectroscopy in 96% ethanol (0.05 g/L solution) reveals absorbance maxima at 249 nm and 350 nm , with a ratio of 1.7–1.9 between the peaks. This serves as a preliminary identifier and purity check, as deviations may indicate impurities or degradation . For rigorous validation, pair with NMR and mass spectrometry (MS) .
Q. What are the critical safety protocols for handling this compound in a laboratory setting?
- Acute Toxicity : Classified as Category 2 (oral LD₅₀ < 5 mg/kg), requiring gloves, goggles, and respiratory protection.
- Mutagenicity : Category 1B (potential germ cell mutagen); use fume hoods and sealed containers.
- Decomposition : Heating releases toxic gases (CO, CO₂, NOₓ). Store in ventilated areas away from oxidizers .
Q. What solvents are optimal for dissolving this compound during experimental workflows?
The compound is highly soluble in water (though it crystallizes rapidly in concentrated solutions) and 96% ethanol. For hydrophobic reactions, dimethyl sulfoxide (DMSO) is recommended, as it avoids crystallization issues observed in aqueous systems .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and stereochemical fidelity?
A validated route involves:
- Step 1 : Deprotection of tert-butyl carbamate intermediates using trifluoroacetic acid (TFA) in anhydrous methanol.
- Step 2 : Coupling with hexanoic acid derivatives via N-hydroxysuccinimide (NHS) esters.
- Purification : Column chromatography (silica gel, chloroform/methanol gradients) achieves >95% purity. Key challenges include minimizing racemization during deprotection (controlled pH and temperature) .
Q. What structural features correlate with its biological activity, particularly microtubule disruption?
The (7S)-stereochemistry and tetramethoxy substitution pattern are critical for binding tubulin, as shown in analogues like colchicine (a known microtubule inhibitor). Modifications at the 10-methoxy group reduce potency, suggesting steric and electronic constraints at this position .
Q. How can stability studies be designed to assess degradation under varying storage conditions?
- Light Sensitivity : Store in amber vials at -20°C; monitor UV-Vis absorbance ratios monthly.
- Thermal Stability : Accelerated aging studies (40°C, 75% humidity) with HPLC-MS to detect decomposition products (e.g., demethylated derivatives) .
Q. What advanced analytical techniques resolve contradictions in reported toxicity data?
- In vitro assays : Compare cytotoxicity (IC₅₀) in human cell lines (e.g., HepG2) with in silico predictions (QSAR models).
- Metabolite profiling : LC-MS/MS identifies reactive intermediates (e.g., epoxide metabolites) that may explain discrepancies between acute and chronic toxicity .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
